1-Phenyl-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one
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Overview
Description
1-Phenyl-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazole and thiazole ring fused together, which are known for their significant biological activities
Preparation Methods
The synthesis of 1-Phenyl-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic or basic conditions . The reaction conditions often involve refluxing in solvents like ethanol or acetonitrile, with catalysts such as hydrochloric acid or sodium acetate to facilitate the cyclization process .
Chemical Reactions Analysis
1-Phenyl-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Pharmaceuticals: It is being studied for its potential use in developing new drugs, particularly for treating infections and cancer.
Materials Science: The unique structural features of this compound make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one involves its interaction with various molecular targets. The triazole and thiazole rings can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar compounds include other triazole and thiazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a triazole structure.
Trazodone: An antidepressant with a triazole moiety.
1-Phenyl-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one is unique due to the fusion of triazole and thiazole rings, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
1-phenyl-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-16(14-9-5-2-6-10-14)12-24-18-20-19-17-21(18)15(11-23-17)13-7-3-1-4-8-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQMWHPHAZDNBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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